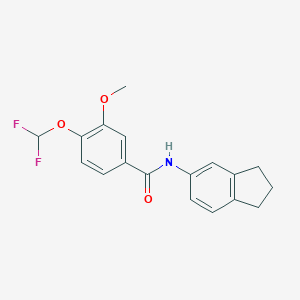
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide, also known as DIMEB, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. DIMEB has shown promising results in preclinical studies and has the potential to be a valuable tool in understanding various biological processes.
Mechanism of Action
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide exerts its biological effects by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, this compound disrupts the function of other proteins that are dependent on HSP90 for their stability and activity. This leads to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of the AKT and MAPK signaling pathways, which are involved in the regulation of cell growth and survival. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in lab experiments is its specificity for HSP90 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the biological effects of HSP90 inhibition. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide. One area of interest is in the development of this compound analogs that have improved solubility and bioavailability. Another direction is in the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis starts with the reaction of 4-(difluoromethoxy)benzene with 2,3-dihydro-1H-indene-5-carboxylic acid to form 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)benzamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. This compound has shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
Molecular Formula |
C18H17F2NO3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H17F2NO3/c1-23-16-10-13(6-8-15(16)24-18(19)20)17(22)21-14-7-5-11-3-2-4-12(11)9-14/h5-10,18H,2-4H2,1H3,(H,21,22) |
InChI Key |
JGFSZNKFKYWEQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279711.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
